Bobcat339

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

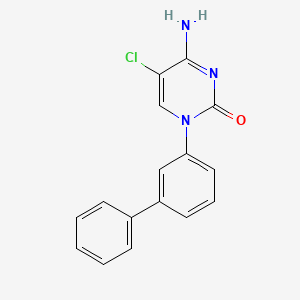

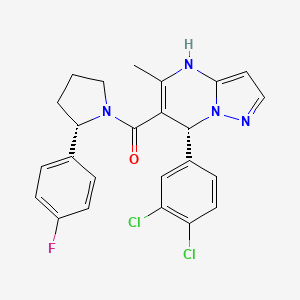

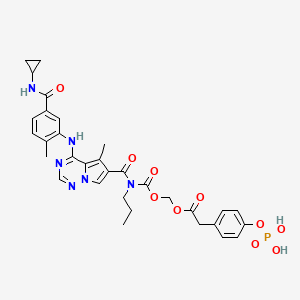

Bobcat339 is a selective cytosine-based inhibitor of ten-eleven translocation methylcytosine dioxygenase (TET) with IC50 values of 33 and 73 μM for TET1 and TET2, respectively . It reduces DNA 5-hydroxymethylcytosine (5hmC) levels in cells without inhibiting the DNA methyltransferase DNMT3a .

Synthesis Analysis

Bobcat339 is synthesized by reacting 5-chlorocytosine with 3-biphenylboronic acid and Cu(OAc)2.H2O in a solution of MeOH: H2O (5 mL, 3:1, v/v). TEMED is added dropwise to the reaction mixture and stirred at room temperature for 4 hours .

Molecular Structure Analysis

The molecular formula of Bobcat339 is C16H12ClN3O . The molecular weight is 297.74 .

Chemical Reactions Analysis

Bobcat339 is a selective inhibitor of TET enzymes. It reduces the abundance of DNA 5-hydroxymethylcytosine by inhibiting TET enzyme function in living cells .

Physical And Chemical Properties Analysis

Bobcat339 is a white to beige powder . It is soluble to 100 mM in DMSO and to 5 mM in ethanol . .

Wissenschaftliche Forschungsanwendungen

Application in Cancer Research

Methods of Application: The inhibitory activity of Bobcat339 against human TET1 and TET2 was assessed using a quantitative LC-ESI-MS/MS assay . The study also involved the use of commercial Bobcat339 preparations .

Results or Outcomes: The study found that the inhibitory activity of commercial Bobcat339 preparations was directly correlated with Cu (II) content . It was concluded that Bobcat339 alone is not capable of inhibiting TET enzymes at the reported concentrations, and that its activity is enhanced by contaminating Cu (II) .

Application in Memory Loss Research

Methods of Application: The molecule was synthesized in a lab and its effects on genes related to memory loss were studied .

Results or Outcomes: The molecule has shown promise in governing the function of genes related to memory loss .

Application in Anorexia Nervosa Research

Methods of Application: The molecule was administered to mice through their drinking water . After ingestion, it was found that Bobcat339 also traveled to the brain, where it regulated TET3 by interacting with AgRP neurons .

Results or Outcomes: The mice began eating more after ingesting Bobcat339, indicating that the molecule could potentially mitigate AN in humans .

Application in Diabetes Research

Scientific Field: Endocrinology

Methods of Application: Small interfering RNAs (siRNAs) that targeted TET3 were delivered specifically to the livers of mice . The team discovered that they could attenuate type 2 diabetes in animal models .

Results or Outcomes: The study found that Bobcat339 could potentially be a good molecule for treating type 2 diabetes .

Application in Alzheimer’s Disease Research

Methods of Application: The molecule was synthesized in a lab and its effects on genes related to memory loss were studied .

Results or Outcomes: The molecule has shown promise in governing the function of genes related to memory loss .

Application in Parkinson’s Disease Research

Methods of Application: The molecule was synthesized in a lab and its effects on genes related to memory loss were studied .

Results or Outcomes: The molecule has shown promise in governing the function of genes related to memory loss .

Safety And Hazards

Zukünftige Richtungen

Bobcat339 has shown promise in the field of epigenetics and serves as a starting point for new therapeutics that target DNA methylation and gene transcription . It has been used in studies exploring its effects on oocyte maturation and early embryogenesis in pigs . It has also been suggested as a potential therapeutic for anorexia nervosa .

Eigenschaften

IUPAC Name |

4-amino-5-chloro-1-(3-phenylphenyl)pyrimidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O/c17-14-10-20(16(21)19-15(14)18)13-8-4-7-12(9-13)11-5-2-1-3-6-11/h1-10H,(H2,18,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMGYGOOYCNTEQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC=C2)N3C=C(C(=NC3=O)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bobcat339 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-({(1R,2S)-2-[4-(Methylsulfanyl)benzamido]cyclohexyl}amino)-2-oxoethyl]-2-{[(propan-2-yl)carbamoyl]amino}-5-(trifluoromethyl)benzamide](/img/structure/B606224.png)

carbamoyl}-2-hydroxyprop-2-enoic acid](/img/structure/B606236.png)

![2-Pyrazinecarbonitrile,4-[(1S)-1-cyclopropyl-2-methoxyethyl]-6-[[6-(difluoromethoxy)-2,5-dimethyl-3-pyridinyl]amino]-4,5-dihydro-5-oxo-](/img/structure/B606247.png)